3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
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Overview
Description
3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound that belongs to the class of triazepino-phthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione typically involves multi-step organic reactions. The starting materials often include phthalic anhydride and hydrazine derivatives, which undergo cyclization and subsequent functional group modifications to form the desired compound. Common reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), catalysts such as acids or bases, and controlled temperature settings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the triazepine ring.
Substitution: Functional groups on the triazepine or phthalazine rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione: shares similarities with other triazepine and phthalazine derivatives.
Phthalazine: A simpler compound with a similar core structure.
Triazepine: Compounds with a similar ring structure but different functional groups.
Biological Activity
3-(2-Hydroxyethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazepine ring with a phthalazine moiety, which may confer various biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C14H17N3O3
- Molecular Weight : 275.30 g/mol
- CAS Number : 81215-74-9
- SMILES Notation : N12N(C(CN(CC1=O)CCO)=O)Cc3c(C2)cccc3
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The presence of the hydroxyethyl group enhances its solubility and potential reactivity in biological systems. Below are some notable activities:
Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies with related compounds have demonstrated selective cytotoxicity against cancer cell lines such as A2780 (human ovarian carcinoma) and MCF-7 (human breast adenocarcinoma). The IC50 values for these compounds ranged from 5.20 to 88 µM . Although direct studies on this specific compound are scarce, its structural analogs indicate promising anticancer properties.
Case Studies and Experimental Findings
The mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that:
- The triazepine moiety may interact with DNA or RNA synthesis pathways in cancer cells.
- The hydroxyethyl group could enhance interactions with cellular membranes or receptors.
Properties
CAS No. |
81215-74-9 |
---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C14H17N3O3/c18-6-5-15-9-13(19)16-7-11-3-1-2-4-12(11)8-17(16)14(20)10-15/h1-4,18H,5-10H2 |
InChI Key |
CPPJSKZWQSWYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CCO |
Origin of Product |
United States |
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